molecular formula C9H10O8 B213124 Cyclopentane-1,2,3,4-tetracarboxylic acid CAS No. 3786-91-2

Cyclopentane-1,2,3,4-tetracarboxylic acid

Cat. No. B213124
CAS RN: 3786-91-2
M. Wt: 246.17 g/mol
InChI Key: WOSVXXBNNCUXMT-VERZDPOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04080319

Procedure details

1,2,3,4-cyclobutane tetracarboxylic acid; 1,2,3,4-cyclopentane tetracarboxylic acid; dicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid; 7,8-dichlorodicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid; 7,8-diphenyldicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid; dicyclo-(2,2,2)-octene-(7)-2,3,5,6-tetracarboxylic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
7,8-dichlorodicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
7,8-diphenyldicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dicyclo-(2,2,2)-octene-(7)-2,3,5,6-tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([C:14]([OH:16])=[O:15])[CH:4]([C:5]([OH:7])=[O:6])[CH:3]([C:8]([OH:10])=[O:9])[CH:2]1[C:11]([OH:13])=[O:12].C1(C(O)=O)CC(C(O)=O)C(C(O)=O)C1C(O)=O>>[CH2:1]([C:14]([OH:16])=[O:15])[CH:4]([C:5]([OH:7])=[O:6])[CH:3]([C:8]([OH:10])=[O:9])[CH2:2][C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C(C(C1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Step Three
Name
dicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
7,8-dichlorodicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
7,8-diphenyldicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
dicyclo-(2,2,2)-octene-(7)-2,3,5,6-tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.